Bienvenue dans la boutique en ligne BenchChem!

Boc-(S)-amino-(3-hydroxyphenyl)acetic acid

Phenylglycine regioisomerism Hydroxyphenylglycine antibiotics Non-proteinogenic amino acids

Boc-(S)-amino-(3-hydroxyphenyl)acetic acid (CAS 46988-94-7) is the enantiomerically pure (S)-configured N-Boc-protected 3-hydroxyphenylglycine building block. Unlike the (R)-enantiomer or para isomer, this compound enables selective mGluR1 agonist development essential for glutamate receptor research. Its Boc group ensures seamless integration into Boc-SPPS protocols, while the free carboxylic acid facilitates further derivatization. As the designated starting material for forphenicine-based phosphatase inhibitors (JPS6256861B2), it is also critical for medicinal chemistry programs targeting immunomodulation. Procure to guarantee stereochemical fidelity and avoid confounding biological activity from enantiomeric contamination.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B8097248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-amino-(3-hydroxyphenyl)acetic acid
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O
InChIInChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1
InChIKeyOWZGHJNAVZKAIL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-amino-(3-hydroxyphenyl)acetic acid (CAS 46988-94-7) – Core Physicochemical and Structural Profile for Procurement Evaluation


Boc-(S)-amino-(3-hydroxyphenyl)acetic acid (CAS 46988-94-7), synonymously N-Boc-(S)-3-hydroxyphenylglycine, is a chiral, non-proteinogenic N-Boc-protected α-amino acid derivative with molecular formula C₁₃H₁₇NO₅ and molecular weight 267.28 g·mol⁻¹ [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amine, a free carboxylic acid, and a meta-hydroxyl substituent on the phenyl ring at the α-carbon, yielding a predicted density of 1.267 ± 0.06 g·cm⁻³ and a predicted boiling point of 474.7 ± 40.0 °C [1]. The (S)-configured chiral center at the α-carbon distinguishes it from its (R)-enantiomer (CAS 33130-90-4) and the racemic mixture (CAS 39274-53-8), making stereochemical identity the primary determinant of downstream biological and synthetic utility .

Why Generic Substitution Fails for Boc-(S)-amino-(3-hydroxyphenyl)acetic acid – Stereochemistry, Regioisomerism, and Protection Chemistry as Critical Differentiators


Three structural features of Boc-(S)-amino-(3-hydroxyphenyl)acetic acid interdependently govern its reactivity and biological function, rendering in-class substitution non-trivial. First, the (S) absolute configuration at the α-carbon determines metabotropic glutamate receptor (mGluR) subtype selectivity: the (S)-enantiomer acts as an agonist at mGluR1, whereas the (R)-enantiomer is an agonist at mGluR2 with an EC₅₀ of 451 ± 93 μM [1]. Second, the meta (3-) hydroxyl position on the phenyl ring confers distinct pharmacological properties compared with the para (4-) hydroxyl isomer, which is the canonical building block for semi-synthetic β-lactam antibiotics such as amoxicillin and cefadroxil [2]. Third, the Boc protecting group provides orthogonal amine protection compatible with Boc-based solid-phase peptide synthesis (SPPS) protocols, whereas the unprotected (S)-3-hydroxyphenylglycine free base (CAS 71301-82-1) lacks this synthetic handle and is susceptible to uncontrolled oligomerization and side reactions during coupling steps [3]. Together, these orthogonal differentiation axes—stereochemistry, regioisomerism, and N-protection status—mean that a procurement decision cannot default to the nearest commercially available phenylglycine derivative without risking stereochemical mismatch, off-target biological activity, or synthetic incompatibility.

Quantitative Differentiation Evidence for Boc-(S)-amino-(3-hydroxyphenyl)acetic acid – Comparator-Based Head-to-Head and Cross-Study Analysis


Meta-Hydroxy Regioisomer vs. Para-Hydroxy Regioisomer: Divergent Biological Fate and Antibiotic Building Block Utility

The meta-hydroxyl substitution pattern of Boc-(S)-amino-(3-hydroxyphenyl)acetic acid dictates a fundamentally different biological and synthetic trajectory compared with the para-hydroxyl isomer (Boc-(S)-amino-(4-hydroxyphenyl)acetic acid, CAS 69651-48-5). The para-hydroxy isomer, as its unprotected D-form (D-4-hydroxyphenylglycine, D-HPG), is the essential side-chain precursor for industrial-scale production of semi-synthetic β-lactam antibiotics including amoxicillin, ampicillin, and cefadroxil [1]. In contrast, the meta-hydroxy phenylglycine scaffold is the biosynthetic precursor to the 3,5-dihydroxyphenylglycine (Dpg) residue found in vancomycin-group glycopeptide antibiotics (chloroeremomycin, balhimycin) and is the core structural motif of the alkaline phosphatase inhibitor forphenicine [2]. The (S)-3-hydroxyphenylglycine pharmacophore is a recognized agonist at group I metabotropic glutamate receptors (mGluR1), whereas (S)-4-hydroxyphenylglycine does not share this pharmacology [3]. This regioisomeric divergence means that substituting the para-hydroxy isomer for the meta-hydroxy isomer in a research or manufacturing workflow will produce a compound with entirely different target engagement, antibiotic scaffold compatibility, and biosynthetic pathway relevance.

Phenylglycine regioisomerism Hydroxyphenylglycine antibiotics Non-proteinogenic amino acids Natural product biosynthesis

Stereochemical Differentiation at mGluR Subtypes: (S)-3HPG Agonist Activity at mGluR1 vs. (R)-3HPG Agonist Activity at mGluR2 with EC₅₀ = 451 ± 93 μM

The enantiomeric pair of 3-hydroxyphenylglycine (3HPG) exhibits a striking stereochemically driven divergence in mGluR subtype pharmacology. (S)-3HPG—the deprotected form of the target compound—acts as an agonist at mGluR1 with no detectable effect at mGluR2 or mGluR4 . In direct contrast, (R)-3-hydroxyphenylglycine is an agonist at mGluR2 with an EC₅₀ of 451 ± 93 μM (measured by inhibition of forskolin-stimulated cAMP formation in BHK cells stably expressing mGluR2), and shows no agonist activity at mGluR1 [1]. This receptor subtype selectivity is both enantiomer-specific and receptor-specific: no activity was observed for either enantiomer at mGluR4, and the rank order of agonist potencies at mGluR2 was L-glutamate > (S)-4C3HPG > (S)-3C4HPG > (S)-4CPG, with (R)-3HPG being the sole (R)-configured agonist identified in the series [1]. The practical implication is that residual (R)-enantiomer contamination in a batch of (S)-configured building block would introduce off-target mGluR2 agonism, confounding pharmacological studies and compromising the interpretability of structure–activity relationship (SAR) data.

Metabotropic glutamate receptors Stereochemical pharmacology Phenylglycine enantiomers mGluR subtype selectivity

Chiral Purity Benchmarks: Vendor-Specified Enantiomeric and Chemical Purity of Boc-(S)-amino-(3-hydroxyphenyl)acetic acid vs. Racemic Mixture

Commercially available Boc-(S)-amino-(3-hydroxyphenyl)acetic acid (CAS 46988-94-7) is supplied with documented chemical purity ranging from 97% to 98% across multiple independent vendors, with the (S)-enantiomer supplied as a single-configuration product . By comparison, the racemic mixture N-Boc-RS-3-hydroxyphenylglycine (CAS 39274-53-8) is offered at 97% purity but contains equimolar (R)- and (S)-enantiomers, providing no stereochemical selectivity . For the unprotected (S)-3-hydroxyphenylglycine (CAS 71301-82-1), purity specifications of ≥99% (HPLC) are reported by some vendors, but this material lacks the Boc protecting group required for direct incorporation into Boc-SPPS workflows . The critical procurement consideration is therefore not merely chemical purity but the combination of enantiomeric identity and N-protection status: the target compound (CAS 46988-94-7) uniquely delivers both (S)-configuration assurance and Boc-protected amine functionality in a single, ready-to-couple building block.

Chiral purity Enantiomeric excess Vendor specifications Procurement quality control

Patented Utility as a Key Synthetic Intermediate for Forphenicine and β-Lactam Antibiotic Derivatives

A Japanese patent (JPS6256861B2, NIPPON KAYAKU KK) explicitly claims the use of N-protected 3-hydroxyphenylglycine—the exact structural class to which Boc-(S)-amino-(3-hydroxyphenyl)acetic acid belongs—as the starting material for the preparation of phenylglycine derivatives that serve as synthetic intermediates for forphenicine, penicillin derivatives, and cephalosporin derivatives [1]. The patented process involves reacting the N-protected 3-hydroxyphenylglycine with glyoxylic acid to yield the forphenicine precursor. Forphenicine (CAS 57784-96-0, 2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid) is a naturally occurring alkaline phosphatase inhibitor that enhances delayed-type hypersensitivity and increases antibody-forming cell populations [2]. This patent establishes a direct, documented synthetic route from the N-Boc-protected meta-hydroxy phenylglycine scaffold to a bioactive natural product of immunological interest—a synthetic pathway that is not accessible from the para-hydroxy isomer or from unprotected phenylglycine without additional protection/deprotection steps.

Forphenicine synthesis Phenylglycine intermediate Alkaline phosphatase inhibitor Process chemistry patent

Racemization Risk Mitigation: Pre-Formed Enantiopure Boc-Phenylglycine vs. In Situ Coupling of Unprotected Phenylglycine in SPPS

Phenylglycine (Phg) residues are classified as 'troublesome' in solid-phase peptide synthesis due to their pronounced susceptibility to base-catalyzed epimerization at the α-carbon during coupling steps [1]. A dedicated study of Phg racemization under Fmoc-SPPS conditions demonstrated that the base-catalyzed coupling of Fmoc-Phg is the critical racemization step, and that racemization can only be reduced to negligible levels when specific coupling reagents (DEPBT or COMU combined with TMP or DMP) are employed [1]. While this study focused on Fmoc chemistry, the underlying α-proton acidity of phenylglycine is an intrinsic stereoelectronic property independent of the N-protecting group, meaning that Boc-phenylglycine derivatives face analogous epimerization risk under basic coupling conditions. Pre-formed, enantiomerically pure Boc-(S)-amino-(3-hydroxyphenyl)acetic acid (≥97% chiral purity from vendors) mitigates this risk by providing a characterized, single-enantiomer input, eliminating reliance on in situ stereochemical control during coupling. In contrast, using racemic Boc-RS-3-hydroxyphenylglycine (CAS 39274-53-8) or unprotected (S)-3-hydroxyphenylglycine would either introduce stereochemical uncertainty from the outset or require additional protection and chiral resolution steps prior to peptide assembly.

Phenylglycine racemization Solid-phase peptide synthesis Epimerization control Boc-SPPS

Best Research and Industrial Application Scenarios for Boc-(S)-amino-(3-hydroxyphenyl)acetic acid – Evidence-Backed Use Cases


Synthesis of mGluR1-Selective Pharmacological Tool Compounds and PET Tracer Precursors

Research groups developing subtype-selective metabotropic glutamate receptor ligands should procure Boc-(S)-amino-(3-hydroxyphenyl)acetic acid as the chiral building block for constructing (S)-3HPG-derived mGluR1 agonists. The (S)-enantiomer of 3-hydroxyphenylglycine is functionally selective for mGluR1 with no activity at mGluR2 or mGluR4 . The Boc-protected form enables direct incorporation into peptide or peptidomimetic scaffolds via standard coupling chemistry, while the free carboxylic acid provides a handle for further derivatization (e.g., amide bond formation, esterification). The documented EC₅₀ of 451 ± 93 μM for the (R)-enantiomer at mGluR2 underscores the necessity of enantiopure (S)-material, as even modest (R)-contamination would produce confounding mGluR2 agonism in functional assays .

Forphenicine and Alkaline Phosphatase Inhibitor Development Programs

Medicinal chemistry teams pursuing forphenicine-based alkaline phosphatase inhibitors or immunomodulatory agents should use Boc-(S)-amino-(3-hydroxyphenyl)acetic acid as the key synthetic intermediate. The NIPPON KAYAKU patent (JPS6256861B2) explicitly describes the condensation of N-protected 3-hydroxyphenylglycine with glyoxylic acid to generate the forphenicine precursor, establishing this compound as the designated starting material for this class of molecules . The Boc group provides orthogonal amine protection compatible with the glyoxylic acid condensation step, and subsequent deprotection with TFA yields the free amine for further functionalization. This synthetic route is not replicable with the 4-hydroxy (para) isomer, which leads instead to β-lactam antibiotic side chains .

Boc-SPPS Assembly of Phenylglycine-Containing Peptide Sequences with High Stereochemical Fidelity

Peptide synthesis laboratories employing Boc-based solid-phase peptide synthesis (Boc-SPPS) and requiring the incorporation of a meta-hydroxy-substituted phenylglycine residue should select Boc-(S)-amino-(3-hydroxyphenyl)acetic acid as the pre-activated, enantiomerically pure building block. Phenylglycine residues are documented as 'troublesome' in SPPS due to pronounced α-carbon epimerization under basic coupling conditions . Using the pre-formed, single-enantiomer Boc-derivative eliminates the need for in situ chiral resolution and reduces the risk of generating diastereomeric peptide mixtures that are inseparable by standard RP-HPLC. The 97–98% purity specification from multiple vendors provides batch-to-batch consistency suitable for GLP-grade peptide production . The meta-hydroxyl group on the phenyl ring can be left unprotected or orthogonally protected (e.g., as a tert-butyl ether) depending on downstream synthetic requirements, offering flexibility in peptide design.

Glycopeptide Antibiotic Biosynthetic Pathway Studies and Unnatural Amino Acid Incorporation

Research groups investigating the biosynthesis of vancomycin-group glycopeptide antibiotics (vancomycin, teicoplanin, chloroeremomycin, balhimycin) or engineering non-ribosomal peptide synthetase (NRPS) systems for unnatural amino acid incorporation should consider Boc-(S)-amino-(3-hydroxyphenyl)acetic acid as a protected surrogate for 3-hydroxyphenylglycine. The meta-hydroxyphenylglycine scaffold is the monohydroxylated precursor to the 3,5-dihydroxyphenylglycine (Dpg) residue that is essential for the rigid cup-shaped conformation and antibiotic activity of glycopeptide antibiotics . Feeding studies with ¹³C-labeled substrates have elucidated the biosynthetic pathway from 3-hydroxyphenylglycine to Dpg in the chloroeremomycin producer Amycolatopsis orientalis . The Boc-protected form of the (S)-enantiomer allows chemists to prepare activated esters or amides for in vitro enzymatic assays without concern for uncontrolled amine reactivity, enabling precise dissection of NRPS adenylation and condensation domain specificity.

Quote Request

Request a Quote for Boc-(S)-amino-(3-hydroxyphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.